molecular formula C16H29NaO7S B085607 Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate CAS No. 127-38-8

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate

Cat. No. B085607
CAS RN: 127-38-8
M. Wt: 388.5 g/mol
InChI Key: QTGATPJBZFHQSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate, also known as AOT (Aerosol-OT), is a surfactant widely used in scientific research. It is an anionic surfactant that is synthesized by reacting bis(2-ethylhexyl) sulfosuccinate with sodium hydroxide. AOT is commonly used as a solubilizing agent, emulsifier, and stabilizer in various fields, including biotechnology, chemistry, and materials science.

Mechanism Of Action

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate works by forming micelles in aqueous solutions. The hydrophobic tails of the surfactant molecules aggregate together, while the hydrophilic heads remain in contact with the aqueous solution. This results in the formation of a stable colloidal solution, which can solubilize hydrophobic compounds and stabilize emulsions.

Biochemical And Physiological Effects

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that it can disrupt cell membranes and alter the activity of membrane-bound proteins. Therefore, caution should be exercised when using Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate in biological systems.

Advantages And Limitations For Lab Experiments

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has several advantages for use in laboratory experiments. It is a highly effective solubilizing agent, which can enhance the solubility and stability of hydrophobic compounds. Additionally, it is a relatively inexpensive and readily available surfactant. However, Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has some limitations, including its tendency to form aggregates at high concentrations, which can interfere with some experimental techniques.

Future Directions

There are several future directions for the use of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate in scientific research. One area of interest is the development of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate-based microemulsions for the synthesis of novel nanoparticles with unique properties. Additionally, there is potential for the use of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate in drug delivery systems, as it can solubilize hydrophobic drugs and improve their bioavailability. Finally, further research is needed to better understand the effects of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate on biological systems and to develop strategies for minimizing its potential toxicity.

Synthesis Methods

The synthesis of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate involves the reaction of bis(2-ethylhexyl) sulfosuccinate with sodium hydroxide. The reaction takes place in a solvent, typically water or a mixture of water and a water-miscible organic solvent. The product is then purified by crystallization or column chromatography.

Scientific Research Applications

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has numerous applications in scientific research. It is commonly used as a surfactant in microemulsions for the synthesis of nanoparticles, such as gold and silver nanoparticles. Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate is also used as a solubilizing agent for proteins, enzymes, and other biomolecules. It has been shown to enhance the stability and activity of these molecules, making it a valuable tool in biotechnology.

properties

CAS RN

127-38-8

Product Name

Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate

Molecular Formula

C16H29NaO7S

Molecular Weight

388.5 g/mol

IUPAC Name

sodium;1,4-bis(2-methylpentoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C16H30O7S.Na/c1-5-7-12(3)10-22-15(17)9-14(24(19,20)21)16(18)23-11-13(4)8-6-2;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1

InChI Key

QTGATPJBZFHQSF-UHFFFAOYSA-M

Isomeric SMILES

CCCC(C)COC(=O)CC(C(=O)OCC(C)CCC)S(=O)(=O)[O-].[Na+]

SMILES

CCCC(C)COC(=O)CC(C(=O)OCC(C)CCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCC(C)COC(=O)CC(C(=O)OCC(C)CCC)S(=O)(=O)[O-].[Na+]

Other CAS RN

127-38-8

Origin of Product

United States

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